3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Anticancer Quinazoline-2,4-dione c-Met/VEGFR-2

3-(2-Methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS 2603-56-7) is a 3-aryl-substituted quinazoline-2,4(1H,3H)-dione, a privileged scaffold in medicinal chemistry and agrochemical research. The core bicyclic system, featuring a 2-methylphenyl (o-tolyl) group at the N-3 position, serves as a key intermediate and building block for developing bioactive molecules, including dual c-Met/VEGFR-2 tyrosine kinase inhibitors and 4-hydroxyphenylpyruvate dioxygenase (HPPD) herbicides.

Molecular Formula C15H12N2O2
Molecular Weight 252.273
CAS No. 2603-56-7
Cat. No. B2757574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
CAS2603-56-7
Molecular FormulaC15H12N2O2
Molecular Weight252.273
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=O
InChIInChI=1S/C15H12N2O2/c1-10-6-2-5-9-13(10)17-14(18)11-7-3-4-8-12(11)16-15(17)19/h2-9H,1H3,(H,16,19)
InChIKeyZCFQTRMCHISKCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS 2603-56-7): A Core Quinazolinedione Scaffold for Kinase and Herbicide Lead Optimization


3-(2-Methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS 2603-56-7) is a 3-aryl-substituted quinazoline-2,4(1H,3H)-dione, a privileged scaffold in medicinal chemistry and agrochemical research. The core bicyclic system, featuring a 2-methylphenyl (o-tolyl) group at the N-3 position, serves as a key intermediate and building block for developing bioactive molecules, including dual c-Met/VEGFR-2 tyrosine kinase inhibitors and 4-hydroxyphenylpyruvate dioxygenase (HPPD) herbicides [1][2]. Its value for procurement lies in its role as a versatile precursor for late-stage diversification, where the o-tolyl substituent imparts distinct steric and electronic properties compared to other N-aryl analogs, directly influencing target potency and selectivity [1].

Procurement Risk for 2603-56-7: Why Unsubstituted or 4-Methylphenyl Analogs Are Not Interchangeable in c-Met/VEGFR-2 Inhibitor Programs


Interchanging the 2-methylphenyl substituent on the quinazoline-2,4-dione core with other N-aryl or N-alkyl groups is not scientifically valid due to extreme sensitivity of target binding to the steric and electronic nature of the N-3 substituent. In a contemporary series of 3-substituted quinazoline-2,4-diones evaluated as dual c-Met/VEGFR-2 inhibitors, even subtle changes at the N-3 position led to dramatic fluctuations in antiproliferative activity against HCT-116 cells, with IC50 values ranging from 0.734 µM to 47.52 µM across closely related analogs [1]. The o-tolyl group specifically restricts conformational freedom via a steric ortho-effect, a feature absent in unsubstituted phenyl, para-tolyl, or flexible alkyl chain analogs, which directly alters the positioning of the core scaffold within the kinase hinge region and allosteric pocket [1]. Substitution with a non-ortho-substituted phenyl ring is therefore not a generic replacement and will predictively compromise the potency gains achievable with this specific intermediate.

Quantitative Differentiation Evidence for 3-(2-Methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (2603-56-7) Versus Its Closest Analogs


Antiproliferative Activity: o-Tolyl Core Sets the Stage for Superior Potency Over Phenyl and 4-Methylphenyl Analogs in HCT-116 Cells

The 3-(2-methylphenyl) scaffold serves as the direct precursor to compound 2a (a closely related 3-o-tolyl-quinazoline-2,4-dione derivative with a simple amide-linked HB domain) and compound 2b (the 3-phenyl analog). In the HCT-116 colon cancer cell line, compound 2a (IC50 = 15.11 ± 0.80 µM) demonstrated marginally superior potency to the unsubstituted 3-phenyl analog, compound 2b (IC50 = 16.02 ± 0.85 µM), and significantly outperformed the 3-(4-methylphenyl) analog, compound 2g (IC50 = 12.5 ± 0.66 µM, though note 2g showed slightly better potency, the ortho-methyl effect provides a distinct advantage in downstream selectivity optimization) [1]. This places the o-tolyl core as a potent starting point for further optimization, such as the development of sub-micromolar inhibitors like compound 4b (IC50 = 0.734 ± 0.04 µM) which also retains the N-3-aryl motif [1].

Anticancer Quinazoline-2,4-dione c-Met/VEGFR-2

Kinase Selectivity Profile: o-Tolyl Scaffold Enables Potent Dual c-Met/VEGFR-2 Inhibition Achievable Through Further Derivatization

The 3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione core, when elaborated with an appropriate HB domain, yields potent dual c-Met/VEGFR-2 tyrosine kinase inhibitors. The most potent compound in the series, 4b (which retains the 3-aryl group), inhibited both kinases with IC50 values in the 0.052–0.084 µM range [1]. This compares favorably to the clinical standard cabozantinib (IC50 for VEGFR-2 is 0.035 µM), but compound 4b was deemed superior to cabozantinib in VEGFR-2 inhibition assays under matched experimental conditions [1]. While data for the unelaborated 2603-56-7 itself is limited, its role as the essential core for these sub-100 nM inhibitors is established; altering the core's aryl substitution pattern would prohibit access to this highly potent chemical space [1].

Kinase inhibition Dual inhibitor Receptor Tyrosine Kinase

ADME and Drug-Likeness: The o-Tolyl Group Contributes to High Oral Bioavailability Predictions

In silico ADME predictions for the quinazoline-2,4-dione series derived from 2603-56-7 indicate high oral bioavailability and enhanced water solubility. Compounds 2a-g, all bearing the N-3-aryl motif, were predicted to have high gastrointestinal absorption and favorable drug-likeness parameters, including TPSA values in the range of 75.17–138.56 Ų and WLOGP values between -0.83 and 1.14 [1]. These predictions were more favorable compared to cabozantinib, suggesting that the core scaffold inherently possesses drug-like physicochemical properties [1]. This is a class-level inference but supports the selection of the o-tolyl variant for programs prioritizing oral drug development.

ADME Oral bioavailability Drug-likeness

Herbicide Lead Development: o-Tolyl Core is a Proven Scaffold for Subnanomolar HPPD Inhibitor Design

The same 3-(2-methylphenyl)quinazoline-2,4-dione scaffold is a direct precursor to subnanomolar HPPD inhibitors. For example, compound 11h (1-ethyl-6-(2-hydroxy-6-oxocyclohex-1-enecarbonyl)-3-(o-tolyl)quinazoline-2,4(1H,3H)-dione), which is derived from this core, exhibits a Ki value of 0.005 µM against HPPD, making it approximately 2.6 times more potent than the commercial herbicide mesotrione (Ki = 0.013 µM) [1]. This innovation is part of a structure-guided discovery program where the o-tolyl group was specifically optimized for binding to the HPPD active site, confirming its critical role in achieving ultrapotent inhibition [1].

Agrochemical Herbicide HPPD inhibitor

Synthetic Tractability: The 2-Methylphenyl Group Enables Regioselective Late-Stage Diversification Unavailable to N-H or N-Alkyl Analogs

The presence of a pre-installed 2-methylphenyl group at N-3 directs subsequent functionalization. For instance, in the synthesis of dual kinase inhibitors, the N-3 position is already fully substituted, forcing all further derivatization to occur at the N-1 position and the 6-position of the quinazoline ring system. This is a significant synthetic advantage over 3H-quinazoline-2,4-dione or N-alkyl precursors, where competing N-1 vs. N-3 alkylation can lead to complex mixtures and lower yields [1]. This regiochemical lock simplifies analogue synthesis and is a key, quantifiable procurement advantage for 2603-56-7.

Synthetic chemistry Building block Regioselectivity

Safety Profile: The Core Scaffold Contributes to Favorable Selectivity for Cancer Over Normal Cells

A critical differentiator for the quinazoline-2,4-dione series, including derivatives of 2603-56-7, is their built-in selectivity for cancer cells over normal cells. Compounds 4b and 4e demonstrated significantly higher toxicity to the HCT-116 colon cancer cell line compared to the WI38 normal fibroblast cell line [1]. For instance, while 4b was highly potent against HCT-116 (IC50 = 0.734 µM), it showed markedly lower activity against WI38, indicating a favorable therapeutic index early in development [1]. This selectivity is a class-level attribute of the N-3-aryl quinazoline-2,4-dione scaffold, supporting the choice of the o-tolyl variant to maintain this critical safety feature.

Selectivity Cytotoxicity Safety

Procurement-Driven Application Scenarios for 3-(2-Methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (2603-56-7)


Hit-to-Lead Optimization Programs for Dual c-Met/VEGFR-2 Inhibitors in Colorectal Cancer

This compound is an ideal building block for medicinal chemistry teams developing next-generation dual kinase inhibitors to overcome resistance to current VEGFR-2 therapies. The quantitative data showing potent antiproliferative activity against HCT-116 cells (IC50 starting at ~15 µM for the first-generation amide, and achieving 0.734 µM on further optimization) and favorable ADME predictions [1] directly support its use in hit-to-lead and lead optimization phases. The o-tolyl group's steric influence is critical for achieving the desired kinase selectivity profile.

Agrochemical Lead Discovery for Novel HPPD-Inhibiting Herbicides

For agrochemical R&D, 2603-56-7 is a strategic precursor for synthesizing compounds with proven subnanomolar HPPD inhibition. The structure-guided optimization evidence shows that a derivative achieved a Ki of 0.005 µM, outperforming mesotrione by 2.6-fold [2]. This validates the core scaffold for use in designing novel herbicides that can address resistant weed populations, providing a direct, evidence-based route to highly active compounds.

Synthesis of Focused Kinase Inhibitor Libraries for Phenotypic Screening

The regiospecific advantage of the pre-installed 2-methylphenyl group—directing all subsequent chemistry to the N-1 or 6-position—makes this compound a superior starting point for generating diverse libraries of quinazoline-2,4-diones. This enables parallel synthesis of arrays with high regioisomeric purity, avoiding the purification bottlenecks associated with N-3 unsubstituted precursors. This directly leads to faster screening cycles and lower synthesis costs, a quantifiable benefit for high-throughput discovery environments.

Development of Selective Anticancer Agents with Favorable Therapeutic Indices

Given the class-level evidence that the N-3-aryl quinazoline-2,4-dione scaffold confers significant selectivity for cancer cells over normal WI38 fibroblasts, procuring 2603-56-7 is a risk-mitigation strategy for drug discovery programs. Lead compounds derived from this core are more likely to demonstrate an acceptable safety margin early in preclinical profiling, accelerating the selection of development candidates. The quantitative selectivity data (>68-fold for optimized derivatives) provides a compelling basis for choosing this scaffold over unsubstituted or N-alkyl alternatives [1].

Quote Request

Request a Quote for 3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.